molecular formula C29H31FN8O2S B12384897 Dyrk2-IN-1

Dyrk2-IN-1

Cat. No.: B12384897
M. Wt: 574.7 g/mol
InChI Key: KQSCYRQTJHYJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Dyrk2-IN-1 involves multiple rounds of structure-based optimization. . The synthetic route typically involves the use of organic solvents, catalysts, and reagents under controlled conditions. Industrial production methods may involve large-scale synthesis using automated reactors and purification techniques such as chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Dyrk2-IN-1 undergoes several types of chemical reactions, including phosphorylation and dephosphorylation. The compound is known to interact with various substrates, leading to the formation of phosphorylated products . Common reagents used in these reactions include adenosine triphosphate (ATP) and specific kinase inhibitors. The major products formed from these reactions are phosphorylated proteins, which play crucial roles in cellular signaling pathways .

Properties

Molecular Formula

C29H31FN8O2S

Molecular Weight

574.7 g/mol

IUPAC Name

cyclopropyl-[4-[6-[[4-[2-(diethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridine-3-carbonyl]piperazin-1-yl]methanone

InChI

InChI=1S/C29H31FN8O2S/c1-3-36(4-2)29-33-22-9-7-19(15-23(22)41-29)25-21(30)17-32-28(35-25)34-24-10-8-20(16-31-24)27(40)38-13-11-37(12-14-38)26(39)18-5-6-18/h7-10,15-18H,3-6,11-14H2,1-2H3,(H,31,32,34,35)

InChI Key

KQSCYRQTJHYJBU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=C(S1)C=C(C=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)C(=O)N5CCN(CC5)C(=O)C6CC6

Origin of Product

United States

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